REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5]([CH:7]1[CH2:11][CH:10](O)[CH2:9][CH:8]1[C:13]([O:15]C)=[O:14])=[O:6].Cl>CO>[O:14]=[C:13]1[CH:8]2[CH2:9][CH:10]([CH2:11][CH:7]2[C:5]([OH:4])=[O:6])[O:15]1 |f:0.1|
|
Name
|
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(CC(C1)O)C(=O)OC
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
Pyridine (75 mL) and Ac2O (53 mL) were added
|
Type
|
WAIT
|
Details
|
to shake overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (ethyl acetate+1% acetic acid) which
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC2CC(C1C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |